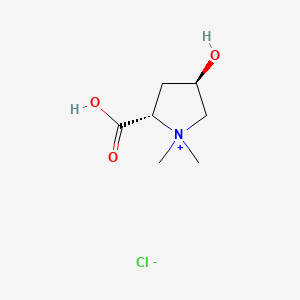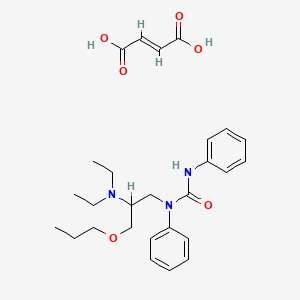
N-(2-(Diethylamino)-3-propoxypropyl)-N,N'-diphenylurea (E)-2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a diethylamino group, a propoxypropyl chain, and a diphenylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate typically involves multiple steps, starting with the preparation of the diethylamino and propoxypropyl intermediates. These intermediates are then reacted with diphenylurea under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino and propoxypropyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Applications De Recherche Scientifique
N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with cellular receptors, while the diphenylurea moiety can bind to enzymes or other proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate include:
N-(2-(Diethylamino)ethyl)-N,N’-diphenylurea: A compound with a similar structure but different alkyl chain length.
N-(2-(Dimethylamino)propyl)-N,N’-diphenylurea: A compound with a dimethylamino group instead of a diethylamino group.
Uniqueness
The uniqueness of N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate lies in its specific combination of functional groups and its (E)-2-butenedioate component. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
86398-73-4 |
|---|---|
Formule moléculaire |
C27H37N3O6 |
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-[2-(diethylamino)-3-propoxypropyl]-1,3-diphenylurea |
InChI |
InChI=1S/C23H33N3O2.C4H4O4/c1-4-17-28-19-22(25(5-2)6-3)18-26(21-15-11-8-12-16-21)23(27)24-20-13-9-7-10-14-20;5-3(6)1-2-4(7)8/h7-16,22H,4-6,17-19H2,1-3H3,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
FSMBSLHXQSXPEE-WLHGVMLRSA-N |
SMILES isomérique |
CCCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N(CC)CC.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N(CC)CC.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



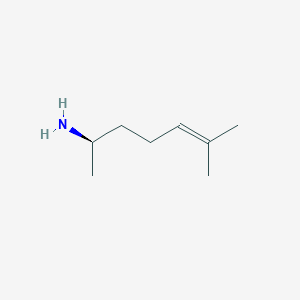

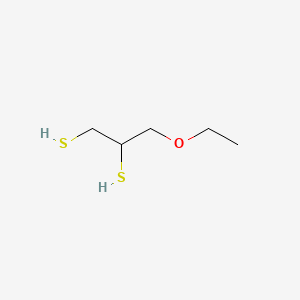
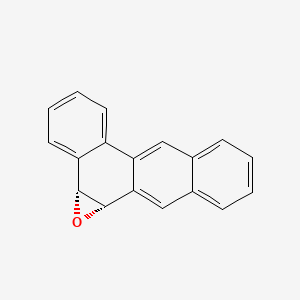
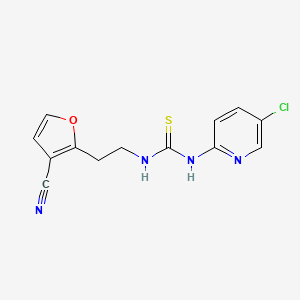

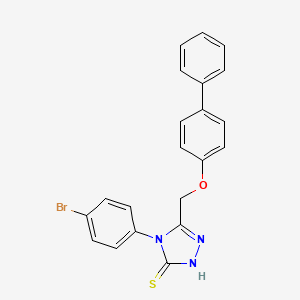

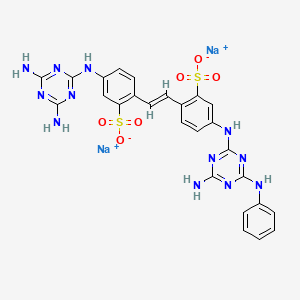
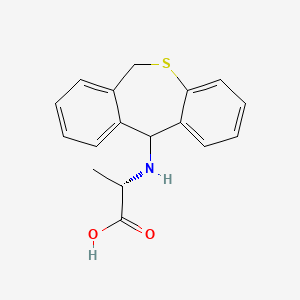
![1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine](/img/structure/B12725683.png)

